![molecular formula C11H12ClN3O2 B1290419 Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 310442-94-5](/img/structure/B1290419.png)

Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

説明

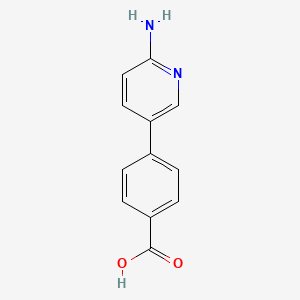

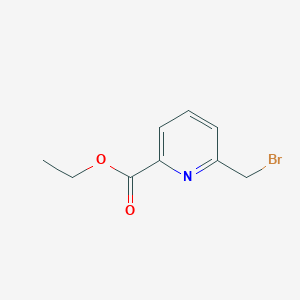

Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for the synthesis of various amide libraries. The structure of this compound suggests that it may have interesting reactivity due to the presence of multiple reactive sites, including the chloro substituent and the triazine ring.

Synthesis Analysis

The synthesis of related triazine derivatives has been explored in various studies. For instance, a solid-supported chloro[1,3,5]triazine was developed as a versatile new synthetic auxiliary for the synthesis of amide libraries . Although the specific synthesis of ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is not detailed, the methodologies used for similar compounds involve multi-step reactions with careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The structure of ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate likely features a similar triazine core with additional substituents that influence its reactivity and physical properties. The structure of a related compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate, was characterized using NMR, HRMS, and FTIR, which are common techniques for determining the structure of organic compounds .

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to the formation of formamides . This suggests that ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate could also participate in similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the compound's acidity, basicity, and solubility. The specific properties of ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate would need to be determined experimentally, but it can be inferred that the compound is likely to be soluble in organic solvents and may exhibit moderate stability under standard conditions.

科学的研究の応用

Synthesis and Structural Characterization

Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is involved in the synthesis of various novel compounds. For instance, a related compound, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, was synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate. This process included a 3-step reaction with an overall yield of 43%, with the structures of intermediates and the target product characterized using NMR, HRMS, and FTIR techniques (Wan-Fen Lil, 2015).

Potential PET Tracers for Imaging

In the field of medical imaging, derivatives of ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate have been explored. For example, methyl 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives were synthesized as potential PET tracers for imaging p38α mitogen-activated protein kinase. This involved the synthesis of reference standards and corresponding precursors, followed by preparation of the target tracer with radiochemical yields of 50-60% (Min Wang, Mingzhang Gao, Q. Zheng, 2014).

One-Pot Preparation for Derivatives

A one-pot preparation method for derivatives of pyrrolo[2,1-f][1,2,4]triazine and pyrazolo[5,1-c]pyrimido[4,5-e][1,2,4]triazine has been developed. This method involves the reaction of N, N-dimethyldichloromethyleniminium chloride with 1-aminopyrrole-2-carbonitrile and ethyl 4-amino-3-cyanopyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, demonstrating a straightforward approach to synthesize these compounds (J. Quintela, M. J. Moreira, C. Peinador, 1996).

Antiproliferative Activities in Tumor Cells

In oncological research, novel pyrrolotriazine derivatives, including ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, have been synthesized and evaluated for their antiproliferative activities against human tumor cells. These compounds demonstrated selective inhibitory effects against certain tumor cells, indicating their potential as antitumor agents with high efficiency and low toxicity (Yaling Zhang, Shasha Ma, Xiabing Li, Q. Hou, Mengjiao Lü, Yunxia Hao, Wen Wang, B. Li, 2018).

特性

IUPAC Name |

ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2/c1-3-7-8(11(16)17-4-2)5-15-9(7)10(12)13-6-14-15/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCOYJRUMINHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NC=NN2C=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635097 | |

| Record name | Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

CAS RN |

310442-94-5 | |

| Record name | Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)